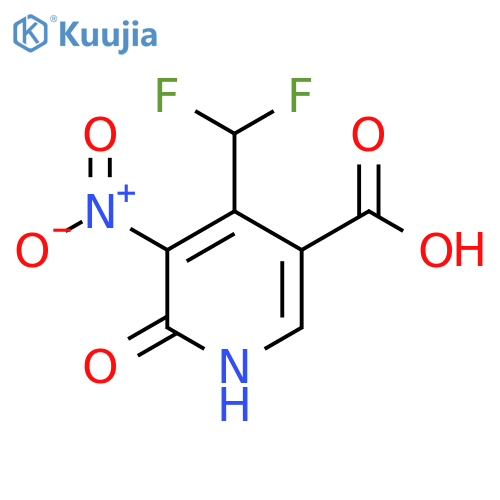

Cas no 1806973-78-3 (4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid)

1806973-78-3 structure

商品名:4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid

CAS番号:1806973-78-3

MF:C7H4F2N2O5

メガワット:234.113868713379

CID:4888412

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid

-

- インチ: 1S/C7H4F2N2O5/c8-5(9)3-2(7(13)14)1-10-6(12)4(3)11(15)16/h1,5H,(H,10,12)(H,13,14)

- InChIKey: QZRHPIRKQGNSEB-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(NC=C1C(=O)O)=O)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 435

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 112

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029028568-500mg |

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid |

1806973-78-3 | 95% | 500mg |

$1,786.10 | 2022-03-31 | |

| Alichem | A029028568-1g |

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid |

1806973-78-3 | 95% | 1g |

$3,097.65 | 2022-03-31 | |

| Alichem | A029028568-250mg |

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid |

1806973-78-3 | 95% | 250mg |

$1,038.80 | 2022-03-31 |

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1806973-78-3 (4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量